molecular formula C19H23NO3 B4054603 4-(3-methoxypropanoyl)-2-(1-naphthylmethyl)morpholine

4-(3-methoxypropanoyl)-2-(1-naphthylmethyl)morpholine

Cat. No.: B4054603
M. Wt: 313.4 g/mol
InChI Key: FAGMDLGRQVRXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxypropanoyl)-2-(1-naphthylmethyl)morpholine is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.16779360 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Topical Drug Delivery Systems

Research on novel morpholinyl esters, including structures related to 4-(3-methoxypropanoyl)-2-(1-naphthylmethyl)morpholine, shows potential in enhancing topical drug delivery. These compounds, when synthesized and evaluated, have shown to increase skin permeation rates, suggesting their utility as prodrugs for improving the efficacy of topical treatments. The improvement in skin permeation and aqueous solubility indicates their significant role in developing more effective topical drug delivery systems (Rautio et al., 2000).

Organic Synthesis and Chemical Reactions

Derivatives of this compound have been utilized in various organic synthesis processes. For example, they participate in the one-pot construction of the 1H-naphtho[2,3-c]pyran-5,10-dione system, demonstrating their versatility in synthesizing complex organic structures. Such reactions are fundamental in the synthesis of natural products and potential pharmaceutical compounds (Kobayashi et al., 2001).

Photoinitiators for UV-Curable Coatings

Compounds structurally related to this compound have been explored as photoinitiators in ultraviolet-curable coatings. These materials are essential for developing pigmented coatings that require curing under UV light, offering advantages in various industrial applications, including automotive and protective coatings. The research in this area highlights the potential of these compounds in enhancing the efficiency of UV-curable systems (Angiolini et al., 1997).

Fluorescent Probes and Sensors

Morpholine derivatives, including those similar to this compound, have been developed as fluorescent probes for detecting metal ions. These probes are crucial in biological and environmental monitoring, where they can selectively bind and detect specific ions, offering insights into various biochemical and environmental processes (Sahoo et al., 2019).

Properties

IUPAC Name

3-methoxy-1-[2-(naphthalen-1-ylmethyl)morpholin-4-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-22-11-9-19(21)20-10-12-23-17(14-20)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,17H,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGMDLGRQVRXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCOC(C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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